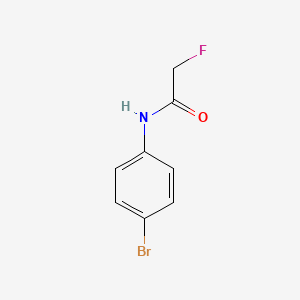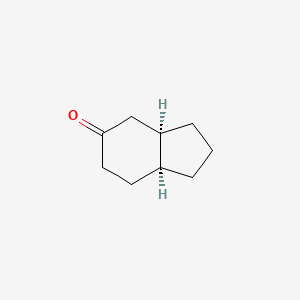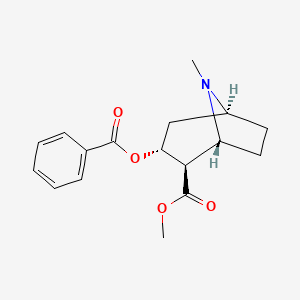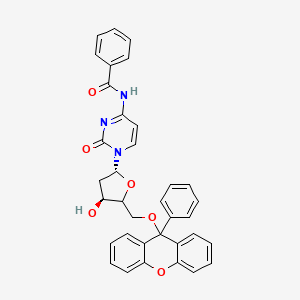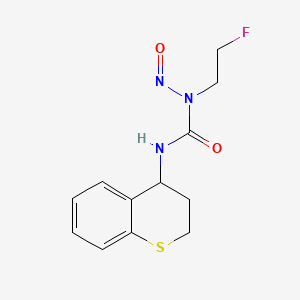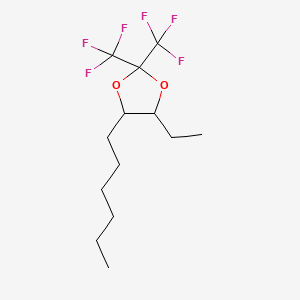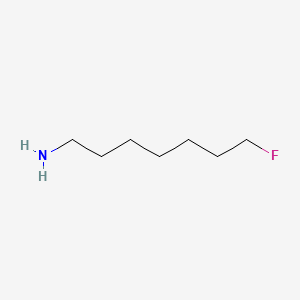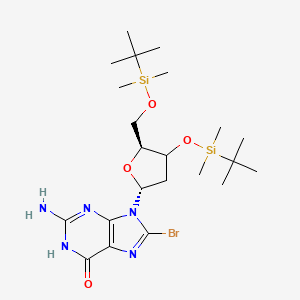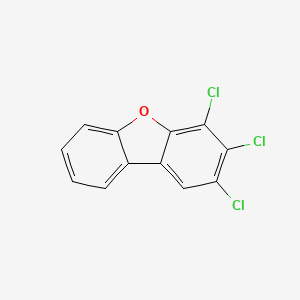
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, with two trifluoromethyl groups and a methyl group attached to the ring.
Métodos De Preparación
The synthesis of 4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one can be achieved through several synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol. This approach utilizes an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . The reaction conditions typically involve the use of chiral auxiliaries and specific reagents to ensure stereoselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives, while reduction may lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure makes it an important intermediate in the development of pharmaceuticals, particularly as chiral auxiliaries in asymmetric synthesis . In biology and medicine, oxazolidinone derivatives are known for their antibacterial properties, making them potential candidates for the development of new antibiotics . Additionally, this compound is used in the study of molecular interactions and mechanisms of action in various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial properties, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, ultimately leading to bacterial cell death. The presence of trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to effectively penetrate bacterial cell membranes and reach its target sites.
Comparación Con Compuestos Similares
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and efficacy . Linezolid, for example, is a well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections . Tedizolid is another oxazolidinone derivative with enhanced potency and a broader spectrum of activity . The unique combination of trifluoromethyl and methyl groups in this compound distinguishes it from these compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C6H5F6NO2 |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
4-methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H5F6NO2/c1-2-3(14)15-4(13-2,5(7,8)9)6(10,11)12/h2,13H,1H3 |
Clave InChI |
QGCACAZTPOOTIX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
